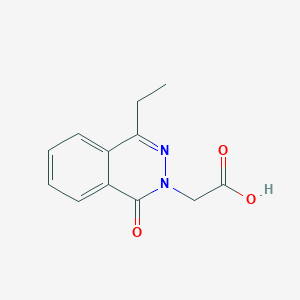

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is an organic compound that belongs to the class of phthalazinone derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid typically involves the reaction of phthalic anhydride with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like crystallization and purification to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride

Actividad Biológica

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is a derivative of phthalazine, a compound known for its diverse biological activities, including anti-cancer, anti-diabetic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The compound features a phthalazinone core substituted with an ethyl group and an acetic acid moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phthalazine derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, particularly HCT-116 cells. The mechanism involves the inhibition of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and growth.

Key Findings:

- Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics, indicating strong anti-proliferative effects.

- Apoptosis Induction : Treatment with this derivative resulted in a notable increase in apoptotic cell death, suggesting it triggers intrinsic apoptotic pathways in cancer cells .

Antimicrobial Activity

Phthalazine derivatives have also been investigated for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition Zone: 15 mm | |

| Escherichia coli | Inhibition Zone: 12 mm | |

| Candida albicans | Inhibition Zone: 11 mm |

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR2 Inhibition : By binding to VEGFR2, the compound prevents the activation of downstream signaling pathways that promote tumor growth and metastasis.

- Induction of Apoptosis : The compound activates caspases and other apoptotic markers, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or function is believed to be a primary action point for its antimicrobial effects.

Case Studies

Several studies have reported on the synthesis and biological evaluation of phthalazine derivatives, including this compound:

- Study on Cytotoxicity : A recent investigation synthesized various phthalazine derivatives and evaluated their cytotoxic effects against HCT-116 cells. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of commonly used chemotherapeutics like sorafenib .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of phthalazine derivatives, revealing that this compound had promising activity against several pathogenic strains .

Propiedades

IUPAC Name |

2-(4-ethyl-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-10-8-5-3-4-6-9(8)12(17)14(13-10)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXGZKRVENSZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.